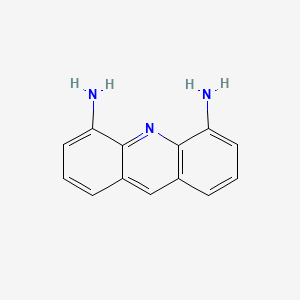

4,5-Acridinediamine

描述

4,5-Acridinediamine is an organic compound with the molecular formula C13H11N3. It is a derivative of acridine, characterized by the presence of amino groups at the 4th and 5th positions of the acridine ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Acridinediamine typically involves the nitration of acridine followed by reduction. One common method includes the following steps:

Nitration: Acridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 4th and 5th positions.

Reduction: The dinitroacridine is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process.

化学反应分析

Types of Reactions

4,5-Acridinediamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides, sulfonyl chlorides, and alkyl halides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Formation of acridine quinones.

Reduction: Formation of tetrahydroacridine derivatives.

Substitution: Formation of N-substituted acridinediamine derivatives.

科学研究应用

Medicinal Chemistry Applications

1. Antitumor Activity

4,5-Acridinediamine and its derivatives have been extensively studied for their potential as antitumor agents. Research indicates that acridine derivatives can intercalate with DNA, disrupting its function and leading to cell death in cancer cells. A notable study highlighted the effectiveness of 9-aminoacridine derivatives, including this compound analogs, in inhibiting leukemia cell lines by promoting DNA unwinding and subsequent apoptosis .

2. Neurodegenerative Disorders

Recent investigations have identified this compound derivatives as potential therapeutics for neurodegenerative diseases such as Alzheimer's and amyotrophic lateral sclerosis (ALS). For instance, a derivative known as AIM4 significantly reduced TDP-43 aggregation, a hallmark of ALS pathology, in yeast models . This suggests that this compound could serve as a lead compound for further development in treating neurodegenerative conditions.

3. Antimicrobial Properties

The antimicrobial efficacy of this compound has also been documented. Studies have shown that certain derivatives exhibit activity against various pathogens, making them candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) analyses indicate that modifications at the 4 and 5 positions enhance antimicrobial potency .

Material Science Applications

1. Fluorescent Dyes

Due to their planar structure and strong fluorescence, acridine derivatives are employed as fluorescent markers in biological imaging and diagnostics. The ability of this compound to intercalate into DNA allows it to be used in assays for nucleic acid detection . Additionally, these compounds can serve as probes for studying cellular processes such as apoptosis and autophagy.

2. Organic Semiconductors

Acridine compounds are being explored as organic semiconductors due to their electronic properties. Their large conjugated systems facilitate charge transfer, making them suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Case Studies

作用机制

The mechanism of action of 4,5-Acridinediamine primarily involves DNA intercalation. The compound inserts itself between the base pairs of DNA, disrupting the normal structure and function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair.

相似化合物的比较

4,5-Acridinediamine can be compared with other similar compounds such as:

3,6-Diaminoacridine: Also known for its DNA intercalating properties but differs in the position of amino groups.

Proflavine: Another acridine derivative with similar antibacterial properties but used mainly as a topical antiseptic.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate with DNA makes it a valuable compound for research in medicinal chemistry and molecular biology.

生物活性

4,5-Acridinediamine, a compound belonging to the acridine family, has garnered attention in recent years due to its potential biological activities, particularly in the fields of cancer treatment and neurodegenerative disease research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Structure and Properties

This compound is characterized by its planar aromatic structure, which facilitates intercalation with DNA and other biomolecules. This structural feature is pivotal for its biological activity. The compound's molecular formula is , and it possesses distinct functional groups that contribute to its reactivity and interaction with cellular targets.

Anticancer Properties

The anticancer potential of acridine derivatives, including this compound, has been extensively studied. Acridine compounds are known to exhibit cytotoxicity against various cancer cell lines through mechanisms such as:

- DNA Intercalation : The planar structure allows for effective binding to DNA, disrupting replication and transcription processes.

- Induction of Apoptosis : Compounds like this compound have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

A study focusing on acridine derivatives demonstrated their effectiveness against human cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated that this compound exhibited significant cytotoxic effects with an IC50 value in the micromolar range.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 7.5 | DNA Intercalation |

| This compound | HepG2 | 8.0 | Induction of Apoptosis |

| 9-Phenylacridine | A375 (Melanoma) | 6.0 | Mitochondria-mediated apoptosis |

Neuroprotective Effects

Recent research has also highlighted the neuroprotective properties of acridine derivatives in models of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS). A derivative similar to this compound was found to inhibit TDP-43 aggregation—a key pathological feature in ALS—by promoting solubility and preventing toxic protein interactions.

In a yeast model study:

- AIM4 , an acridine derivative with carboxyl groups, showed a significant reduction in TDP-43 aggregation.

- The study indicated that the presence of polar groups enhances the compound's efficacy in preventing protein misfolding.

Case Studies

- Acridine Derivatives in Cancer Therapy : A series of acridine derivatives were synthesized and tested for their antiproliferative effects against various tumor cell lines. Among these, this compound demonstrated promising results with a mechanism involving DNA damage response activation.

- Neuroprotection Against TDP-43 Aggregation : Research conducted on acridine derivatives revealed that compounds like AIM4 could significantly reduce TDP-43 aggregation in yeast models. This suggests potential therapeutic avenues for neurodegenerative diseases where protein aggregation is a hallmark.

属性

IUPAC Name |

acridine-4,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-5-1-3-8-7-9-4-2-6-11(15)13(9)16-12(8)10/h1-7H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHUZZRZASOLKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC3=C(C(=CC=C3)N)N=C2C(=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40658463 | |

| Record name | Acridine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3407-96-3 | |

| Record name | Acridine-4,5-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40658463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。